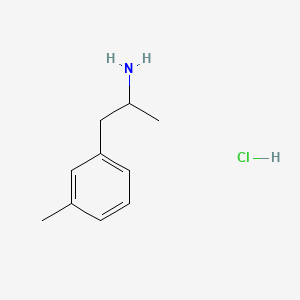![molecular formula C16H10AsN2Na3O11S2 B13405507 Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B13405507.png)
Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Arsenazo i trisodium salt is synthesized through a diazotization reaction followed by coupling with chromotropic acid. The reaction involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salt.
Industrial Production Methods
Industrial production of arsenazo i trisodium salt follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Arsenazo i trisodium salt undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as calcium, magnesium, and rare earth metals.
Oxidation and Reduction: The compound can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Complexation: Typically involves metal ions in aqueous solutions at specific pH levels.
Oxidation and Reduction: Requires oxidizing or reducing agents under controlled conditions.
Major Products Formed
The major products formed from these reactions are metal-arsenazo complexes, which are used in analytical chemistry for metal ion detection and quantification .
Aplicaciones Científicas De Investigación
Arsenazo i trisodium salt has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as a complexometric indicator for metal ion detection.
Biology: Employed in studies involving calcium and magnesium ion concentrations.
Medicine: Utilized in diagnostic assays for detecting metal ions in biological samples.
Industry: Applied in water treatment processes to monitor metal ion concentrations
Mecanismo De Acción
The mechanism of action of arsenazo i trisodium salt involves the formation of stable complexes with metal ions. The compound binds to metal ions through its azo and hydroxyl groups, forming a colored complex that can be detected spectrophotometrically. This property makes it useful in various analytical applications .
Comparación Con Compuestos Similares
Similar Compounds
Arsenazo III: Another complexometric indicator with similar properties but different sensitivity and selectivity for metal ions.
Eriochrome Black T: Used for detecting calcium and magnesium ions but has different complexation properties.
Calmagite: Similar to arsenazo i trisodium salt but used primarily for magnesium detection
Uniqueness
Arsenazo i trisodium salt is unique due to its high sensitivity and selectivity for certain metal ions, making it particularly useful in specific analytical applications where other indicators may not be as effective .
Propiedades
Fórmula molecular |
C16H10AsN2Na3O11S2 |
|---|---|
Peso molecular |
614.3 g/mol |
Nombre IUPAC |
trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H13AsN2O11S2.3Na/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24;;;/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-3 |
Clave InChI |
NBVFGAJJMPGDDH-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)O)O)O)[As](=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



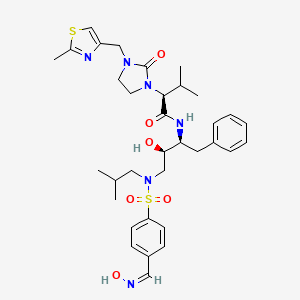
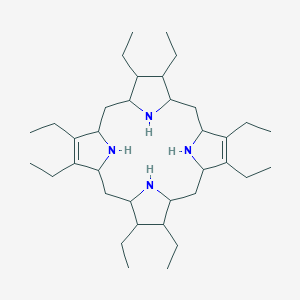
![N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)](/img/structure/B13405443.png)
![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)
![6,7,8,9-Tetrahydro-3-(2-iodoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13405451.png)
![N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B13405465.png)
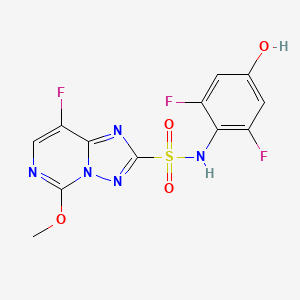
![disodium;[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13405478.png)
![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)
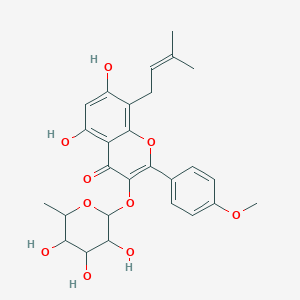
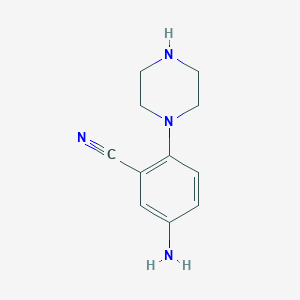
![tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B13405498.png)
